molecular formula C16H26Si2 B15161170 Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane CAS No. 652154-25-1

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane

Cat. No.: B15161170
CAS No.: 652154-25-1
M. Wt: 274.55 g/mol
InChI Key: XOWIDQNPHQAPFS-UHFFFAOYSA-N
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Description

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is a silicon-containing organometallic compound characterized by a phenyl ring substituted with two distinct functional groups:

  • A 2-(trimethylsilyl)ethyl group (-CH₂-Si(CH₃)₃) at the ortho position (C2).
  • A trimethylsilyl ethynyl group (-C≡C-Si(CH₃)₃) attached to the same phenyl ring.

The molecular formula is C₁₆H₂₆Si₂, with an average molecular mass of 306.616 g/mol and a monoisotopic mass of 306.1294 g/mol . The compound’s structure combines steric bulk from the silyl groups with the linear geometry of the ethynyl moiety, making it relevant in cross-coupling reactions and materials science.

Properties

CAS No.

652154-25-1

Molecular Formula

C16H26Si2

Molecular Weight

274.55 g/mol

IUPAC Name

trimethyl-[2-[2-(2-trimethylsilylethyl)phenyl]ethynyl]silane

InChI

InChI=1S/C16H26Si2/c1-17(2,3)13-11-15-9-7-8-10-16(15)12-14-18(4,5)6/h7-10H,11,13H2,1-6H3

InChI Key

XOWIDQNPHQAPFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC1=CC=CC=C1C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of 2-(trimethylsilyl)ethynylbenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of silyl ethers or silyl amines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Utilized in drug discovery and development, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.

    Industry: Applied in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and hydrophobicity.

Mechanism of Action

The mechanism by which Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. These interactions are mediated through pathways involving nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The target compound’s ortho-substituted ethyl-SiMe₃ group introduces significant steric hindrance compared to simpler para-substituted analogs (e.g., 1,4-bis((trimethylsilyl)ethynyl)benzene) . This steric bulk may limit reactivity in certain coupling reactions but enhance stability in high-temperature applications. Electronically, the SiMe₃ groups act as mild electron donors, while compounds with -CF₃ substituents (e.g., ) exhibit enhanced electrophilicity .

Synthetic Routes: Most silylated ethynyl compounds are synthesized via Sonogashira coupling between terminal alkynes and aryl halides, as demonstrated in the synthesis of Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (96% yield) . The target compound likely requires ortho-selective functionalization, which may involve directing groups or specialized catalysts to achieve regioselectivity.

Applications: 1,3-Bis((trimethylsilyl)ethynyl)benzene: Used in conjugated polymers for organic electronics due to its rigid, linear structure . Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone: Applied in optoelectronic devices owing to its planar geometry and extended π-system . Trimethyl(2-thiophen-2-ylethynyl)silane: Leveraged in organic field-effect transistors (OFETs) for improved charge mobility .

Research Findings and Data

Thermal Stability and Reactivity:

  • Silyl ethynyl compounds generally exhibit high thermal stability (>200°C) due to robust Si-C bonds. However, steric crowding in the target compound may reduce thermal tolerance compared to para-substituted analogs .
  • In catalytic applications, the ortho-ethyl-SiMe₃ group in the target compound may hinder substrate access to metal centers, lowering catalytic efficiency compared to less hindered derivatives .

Solubility and Handling:

  • All silylated ethynyl compounds are hydrophobic and soluble in non-polar solvents (e.g., hexane, toluene). The target compound’s solubility is comparable to 1,4-bis((trimethylsilyl)ethynyl)benzene (~95 mg/mL in THF) .

Biological Activity

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is an organosilicon compound that has garnered attention for its potential biological activities. Organosilicon compounds are known for their unique interactions with biological systems, which can lead to innovative applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate silyl chlorides with alkynes under anhydrous conditions. The general synthetic route includes:

  • Reagents : Use of trimethylsilyl chloride and a suitable ethynyl compound.
  • Reaction Conditions : Conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
  • Yield Optimization : Various catalysts may be employed to enhance yields and reaction rates.

The mechanisms through which this compound may exert its biological effects include:

  • Nucleophilic Attack : The presence of silicon can facilitate nucleophilic attacks on biological targets, potentially leading to altered cellular functions.
  • Radical Stabilization : This compound may stabilize reactive intermediates in radical-mediated reactions, which is crucial in various biochemical pathways.
  • Interaction with Cellular Targets : Studies suggest that organosilicon compounds can interact with proteins and nucleic acids, influencing their activity and stability.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated various organosilicon derivatives for their ability to inhibit bacterial growth. While specific data on this compound was not provided, related compounds demonstrated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Pharmacological Applications :
    • Research has highlighted the role of organosilicon compounds in drug formulation. For instance, compounds similar to this compound have been shown to enhance the pharmacokinetic profiles of active pharmaceutical ingredients by improving their solubility and stability .
  • Mechanistic Studies :
    • Investigations into the reactivity of silicon-containing compounds revealed that they can participate in various chemical transformations relevant to biological systems. These studies suggest potential pathways through which this compound could influence biological processes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
TrimethylsilylacetyleneContains a trimethylsilyl groupKnown for utility in alkyne chemistry
TriisopropylsilylacetyleneBulkier isopropyl silyl groupsExhibits different steric effects
Trimethyl[2-(triphenylsilyl)ethyl]silaneEthynyl linkagePotential applications in drug discovery

Q & A

Q. What are the optimized synthetic routes for Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane?

The compound is synthesized via Sonogashira coupling, Grignard reactions, or anionic polymerization. For example:

  • Sonogashira Coupling : Reacting 2-iodothiophene with trimethylsilylacetylene under Pd catalysis yields the product with ~99% efficiency. Key parameters include inert atmospheres (N₂/Ar) and stoichiometric control .
  • Anionic Polymerization : Using potassium naphthalenide in THF at -78°C enables precise block copolymer formation. Reaction time (60 min) and temperature control (-78°C) prevent side reactions .
  • Grignard Cross-Coupling : Employing ((triisopropylsilyl)ethynyl)magnesium bromide (1.5 eq) with iodinated substrates in THF achieves 87% yield after flash chromatography (hexanes/EtOAc eluent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR identify substituent environments (e.g., trimethylsilyl groups at δ 0.1–0.3 ppm for ¹H) and ethynyl connectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 290.5 g/mol in related silane derivatives) .
  • FTIR : Acetylenic C≡C stretches (~2100–2200 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) validate structural motifs .

Q. How is purification achieved for this silicon-containing compound?

  • Flash Chromatography : Hexanes/EtOAc (20:1) effectively separate diastereomers (e.g., cis:trans = 24:1) .
  • Low-Temperature Crystallization : Cooling to -20°C precipitates impurities while retaining the target compound .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 35 mmHg for bp 71–73°C) ensures purity .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in cross-coupling reactions?

  • Oxidative Addition : Pd⁰ catalysts activate aryl halides, forming PdII intermediates.
  • Transmetallation : Trimethylsilyl-ethynyl groups transfer to Pd centers via Grignard or organozinc reagents.
  • Reductive Elimination : Pd⁰ regenerates, releasing the coupled product. Side reactions (e.g., homocoupling) are minimized using excess silane .

Q. How does computational modeling aid in understanding its electronic properties?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for analogous triethynylsilanes) and charge distribution on ethynyl groups .
  • Molecular Dynamics : Simulate thermal stability (decomposition >200°C) and steric effects from bulky silyl groups .

Q. What are its applications in stimuli-responsive polymers?

  • Thermal Cross-Linking : Deprotection of trimethylsilyl groups generates ethynyl termini, enabling thermal curing in block copolymers (e.g., d-PBAB systems) .
  • Conductive Materials : Ethynyl groups facilitate π-stacking in carbazole-containing polymers, enhancing charge transport .

Q. How do steric effects influence its reactivity in catalytic systems?

  • Steric Shielding : Bulky trimethylsilyl groups hinder nucleophilic attacks on ethynyl carbons, favoring regioselective coupling.
  • Catalyst Design : Bidentate ligands (e.g., phenanthroline) mitigate steric hindrance in Pd-mediated reactions .

Q. What safety protocols are essential for handling this compound?

  • PPE : Chemically resistant gloves (nitrile), face shields, and full-body suits prevent dermal/ocular exposure .
  • Storage : Store below -20°C in argon-flasked containers to inhibit hydrolysis .
  • Spill Management : Neutralize with vermiculite; avoid aqueous solutions to prevent toxic gas release .

Key Research Challenges

  • Stereochemical Control : Achieving >95% diastereoselectivity in ethynyl-functionalized systems requires chiral auxiliaries .
  • Scale-Up Limitations : Low yields (<50%) in gram-scale syntheses due to sensitivity to trace moisture .

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